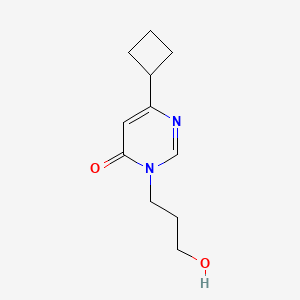![molecular formula C13H16ClFO2S B6637083 [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol](/img/structure/B6637083.png)
[3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol, also known as CF3, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
科学研究应用
[3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol has been studied for its potential as a therapeutic agent in various fields of medicine, including oncology, neurology, and immunology. In oncology, [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In neurology, [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol has also been studied for its immunomodulatory effects, which may have applications in the treatment of autoimmune diseases.
作用机制
The mechanism of action of [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that promotes cell survival and growth.
Biochemical and Physiological Effects
[3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol can induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of inflammatory cytokines. In vivo studies have shown that [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol can inhibit tumor growth and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol as a research tool is its specificity for HDACs and AKT, which allows for the investigation of these pathways in various disease models. However, one limitation of [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol is its potential toxicity, which may limit its use in certain in vivo experiments. Additionally, [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol may have off-target effects that need to be considered when interpreting experimental results.
未来方向
For research on [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol include the development of more potent and selective HDAC inhibitors, investigation of [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol in combination with other therapeutic agents, and further elucidation of its mechanism of action.
合成方法
The synthesis of [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol involves a multistep process that begins with the reaction of 3-chloro-4-fluorobenzyl chloride with sodium sulfide to form 3-chloro-4-fluorobenzyl thiol. This intermediate is then reacted with oxetan-3-ylmethanol in the presence of a base to yield [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol. The synthesis method for [3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol has been optimized to achieve high yields and purity.
属性
IUPAC Name |
[3-[1-(3-chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO2S/c1-9(10-2-3-12(15)11(14)4-10)18-8-13(5-16)6-17-7-13/h2-4,9,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCULSNRITMLJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)SCC2(COC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1-naphthalen-1-ylpyrrolidin-2-one](/img/structure/B6637003.png)
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637005.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637013.png)
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637021.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B6637025.png)

![[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6637049.png)
![[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol](/img/structure/B6637058.png)
![[3-[1-[[1-(5-Methylpyridin-2-yl)piperidin-4-yl]amino]ethyl]phenyl]methanol](/img/structure/B6637064.png)
![2,3-Dihydro-1-benzofuran-2-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6637076.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6637079.png)

![2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide](/img/structure/B6637093.png)